5-Ethyl-4-methylthiazol-2-amine

概要

説明

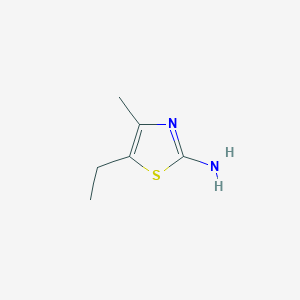

5-Ethyl-4-methylthiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance yield and reduce reaction time. This method involves the use of commercially available starting materials under mild reaction conditions, making it efficient and cost-effective .

化学反応の分析

Types of Reactions: 5-Ethyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

科学的研究の応用

Synthesis of 5-Ethyl-4-methylthiazol-2-amine

The synthesis of this compound involves several methodologies. One notable method includes a one-pot reaction that simplifies the traditional two-step bromination and cyclization processes. This method enhances yield and purity while reducing the complexity of the procedure. The key steps typically involve the reaction of acetoacetic ester with N-bromosuccinimide in a solvent mixture, followed by the addition of thiourea derivatives to form various thiazole compounds .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, have shown promising antitumor properties. These compounds are believed to interact with cellular mechanisms involved in cancer progression, making them potential leads for anticancer drug development .

Antiviral Properties

The compound has been studied for its inhibitory effects against human immunodeficiency virus (HIV). Its structure allows it to fit into the binding sites of viral enzymes, potentially blocking their activity and preventing viral replication .

Antioxidant Activity

Recent studies have also highlighted the antioxidant properties of thiazole derivatives. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-Ethyl-4-methylthiazol-2-amine involves its interaction with various molecular targets. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its antimicrobial effects .

類似化合物との比較

4-Methylthiazole: Shares the thiazole ring but lacks the ethyl group.

2-Aminothiazole: Similar structure but with different substituents.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

Uniqueness: 5-Ethyl-4-methylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications .

生物活性

5-Ethyl-4-methylthiazol-2-amine is a heterocyclic organic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Overview of this compound

Chemical Structure : The compound features a thiazole ring, characterized by a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. Its specific substitution pattern with ethyl and methyl groups enhances its lipophilicity and biological interactions.

Solubility : It is slightly soluble in water but more soluble in alcohol and ether, which affects its bioavailability and pharmacokinetic properties.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Interaction : The compound interacts with several enzymes, notably poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair processes. Inhibition of PARP-1 can lead to increased cellular apoptosis in cancer cells .

- Cell Signaling Modulation : It influences cell signaling pathways by modulating gene expression and cellular metabolism. This modulation can inhibit the proliferation of certain tumor cell lines, indicating potential anticancer properties.

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Demonstrated selective cytotoxicity against multiple cancer cell lines, including breast, lung, and colon cancers. Its effectiveness varies with dosage; lower doses tend to exhibit beneficial effects while higher doses can be cytotoxic .

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : The compound's solubility profile suggests efficient absorption when administered via appropriate routes.

- Distribution : It tends to accumulate in organs such as the liver and kidneys, where it exerts its biological effects.

- Metabolism : Involves interactions with metabolic enzymes that regulate energy production and storage processes within cells.

特性

IUPAC Name |

5-ethyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHIPSIIRBMAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508497 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61764-32-7 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。